molecular formula C11H8F3N3 B1391831 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine CAS No. 1215073-83-8

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Cat. No. B1391831
CAS RN: 1215073-83-8
M. Wt: 239.2 g/mol
InChI Key: GTPJWDPMTMDLDD-UHFFFAOYSA-N
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Description

“6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” is an organic compound with the CAS Number: 1215073-83-8 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-3-pyridazinylamine . The compound has a molecular weight of 239.2 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine”, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” can be represented by the InChI code: 1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28°C .

Scientific Research Applications

Cardiovascular Drugs

Pyridazinone derivatives were initially exploited in the search for cardiovascular drugs . They have been found to possess antihypertensive properties .

Agrochemicals

Pyridazinone derivatives have also been used in agrochemicals . The trifluoromethyl group in the compound could potentially enhance its effectiveness in this application.

Antimicrobial Activity

A substantial number of pyridazinones have been reported to possess antimicrobial properties . This suggests that “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Some pyridazinones have shown antitubercular activity . This indicates a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in the treatment of tuberculosis.

Analgesic Properties

Pyridazinones have been found to have analgesic properties . This suggests that “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” could potentially be used in pain management.

Anti-inflammatory Activity

Pyridazinones have demonstrated anti-inflammatory activity . This indicates a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in the treatment of inflammatory conditions.

Antidiabetic Activity

Some pyridazinones have shown antidiabetic activity . This suggests a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in the treatment of diabetes.

Anticancer Activity

Pyridazinones have demonstrated anticancer properties . This indicates a potential application of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” in cancer treatment.

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPJWDPMTMDLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Synthesis routes and methods

Procedure details

To a solution of 6-chloropyridazin-3-amine (3.00 g, 23.2 mmol), 4-(trifluoromethyl)phenylboronic acid (5.72 g, 30.1 mmol), cesium fluoride (9.15 g, 60.2 mmol), triethylamine (4.84 mL, 34.7 mmol) in n-propanol (100 mL) degassed with argon was added dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (0.953 g, 1.16 mmol), and the reaction was heated to reflux for 3 hours. Water was added to precipitate solids, which were collected by filtrations. The solids were purified on a SP1 system (0-10% MeOH in EtOAc) to yield 6-(4-(trifluoromethyl)phenyl)pyridazin-3-amine (1.5 g, 6.27 mmol, 27.1% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.953 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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